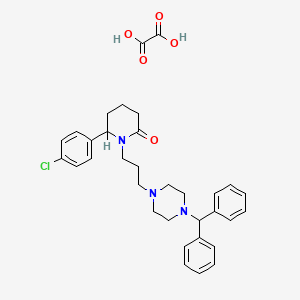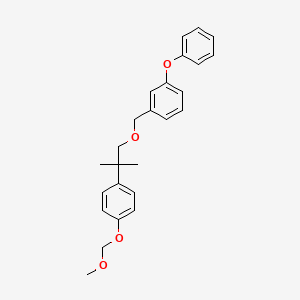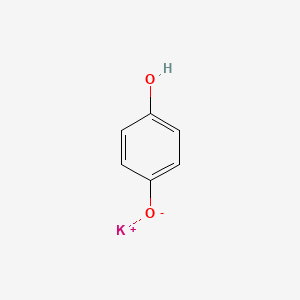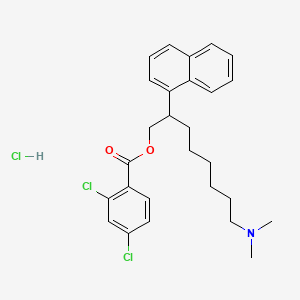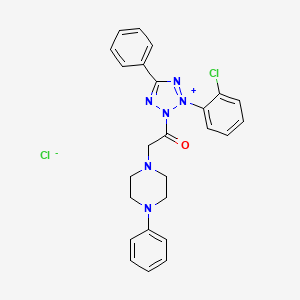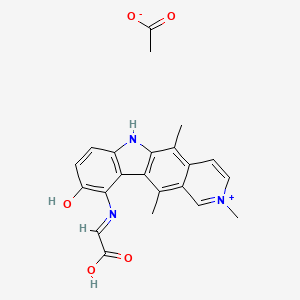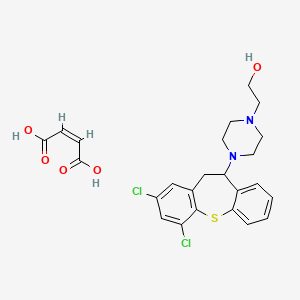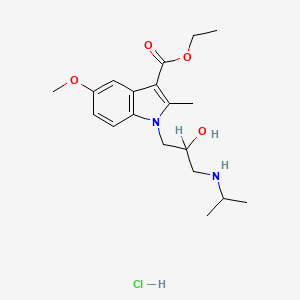
N,N-Dimethyl-N-(3-F-octylpropyl)-4-ammoniobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-N-(3-F-octylpropyl)-4-ammoniobutanoate is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a fluorinated octylpropyl group attached to a dimethylammonium butanoate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N-(3-F-octylpropyl)-4-ammoniobutanoate typically involves a multi-step process. The starting materials include a fluorinated octylpropyl halide and a dimethylamino butanoic acid derivative. The reaction proceeds through nucleophilic substitution, where the halide group is replaced by the dimethylamino group under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to speed up the reaction.
化学反応の分析
Types of Reactions
N,N-Dimethyl-N-(3-F-octylpropyl)-4-ammoniobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Thiol or amine derivatives.
科学的研究の応用
N,N-Dimethyl-N-(3-F-octylpropyl)-4-ammoniobutanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Studied for its potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Investigated for its therapeutic potential, including its use as an antimicrobial or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
作用機序
The mechanism of action of N,N-Dimethyl-N-(3-F-octylpropyl)-4-ammoniobutanoate involves its interaction with specific molecular targets and pathways. The fluorinated octylpropyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with various enzymes and receptors, modulating their activity. The dimethylammonium group can form ionic interactions with negatively charged biomolecules, further influencing cellular processes.
類似化合物との比較
N,N-Dimethyl-N-(3-F-octylpropyl)-4-ammoniobutanoate can be compared with other similar compounds, such as:
N,N-Dimethyl-N-(3-F-octylpropyl)-5-ammoniopentanoate: Similar structure but with a different chain length, leading to variations in chemical properties and biological activity.
N,N-Dimethyl-N-(3-F-octylpropyl)-6-ammoniohexanoate: Another analog with a longer chain, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific chain length and fluorination pattern, which confer distinct chemical and biological properties.
特性
CAS番号 |
145441-33-4 |
|---|---|
分子式 |
C17H18F17NO2 |
分子量 |
591.30 g/mol |
IUPAC名 |
4-[4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl(dimethyl)azaniumyl]butanoate |
InChI |
InChI=1S/C17H18F17NO2/c1-35(2,7-3-5-9(36)37)8-4-6-10(18,19)11(20,21)12(22,23)13(24,25)14(26,27)15(28,29)16(30,31)17(32,33)34/h3-8H2,1-2H3 |
InChIキー |
LSDGCEUAYZBYAI-UHFFFAOYSA-N |
正規SMILES |
C[N+](C)(CCCC(=O)[O-])CCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





